

# The Discovery and Isolation of Rebaudioside O: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the scientific and commercial sectors due to its production of intensely sweet, non-caloric steviol glycosides. These natural sweeteners offer a promising alternative to sucrose and artificial sweeteners. While stevioside and Rebaudioside A are the most abundant and well-characterized of these compounds, ongoing research has led to the discovery of numerous minor glycosides with unique taste profiles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Rebaudioside O**, a minor steviol glycoside identified in a specialized cultivar of Stevia rebaudiana.

# **Discovery of Rebaudioside O**

**Rebaudioside O** was first identified as part of a comprehensive analysis of the steviol glycoside profile of Stevia rebaudiana Morita, a cultivar developed through selective breeding of S. rebaudiana Bertoni. In a 2010 study by Ohta et al., this novel compound, initially designated as SG17, was isolated and characterized along with several other new steviol glycosides.[1][2][3] The Morita cultivar was noted for its significantly higher ratio of Rebaudioside A to stevioside compared to the Bertoni variety. The discovery of **Rebaudioside O** and other minor glycosides highlighted the rich chemical diversity within the Stevia genus and opened new avenues for the development of next-generation natural sweeteners.



# **Physicochemical Properties of Rebaudioside O**

**Rebaudioside O** is a complex diterpene glycoside with a high molecular weight and a large number of glucose units attached to the steviol core. Its intricate structure contributes to its unique solubility and stability characteristics.

Property	Value	Source
Molecular Formula	C62H100O37	[4]
Molecular Weight	1437.44 g/mol	[4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[5]
Storage	-20°C, protect from light	[5]

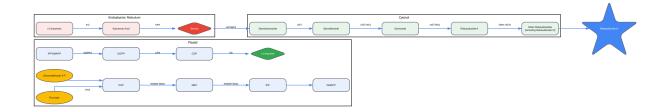
# Concentration in Stevia rebaudiana

**Rebaudioside O** is a minor constituent of Stevia rebaudiana Morita. The initial discovery by Ohta et al. (2010) reported that a mixture of ten new steviol glycosides, including **Rebaudioside O** (SG17), constituted approximately 7% of the total steviol glycosides in the hot water extract of the leaves.[3] Within this fraction of novel glycosides, SG17 (**Rebaudioside O**) was present at about 2.1% based on UV absorbance at 210 nm.[6]

# **Biosynthesis of Steviol Glycosides**

The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the Stevia plant. The pathway begins with the synthesis of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway. GGPP is then cyclized to form (-)-kaurene, which undergoes a series of oxidation and hydroxylation steps to yield steviol, the aglycone core of all steviol glycosides. The final steps involve the sequential addition of glucose units to the steviol molecule, catalyzed by a series of UDP-glycosyltransferases (UGTs), leading to the diverse array of steviol glycosides found in the plant.





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Fig. 1: Simplified biosynthetic pathway of steviol glycosides in Stevia rebaudiana.

# Experimental Protocols Extraction of Crude Steviol Glycosides from Stevia rebaudiana Morita Leaves

This protocol is adapted from the initial discovery paper by Ohta et al. (2010).[6]

- Materials:
  - Dried leaves of Stevia rebaudiana Morita



- Deionized water
- Diaion HP20 resin
- Methanol
- Procedure:
  - 600 g of dried S. rebaudiana Morita leaves are extracted with 10 L of hot water at 80°C for 2 hours.
  - The aqueous extract is filtered to remove solid plant material.
  - The filtrate is subjected to chromatography on a Diaion HP20 column (50 mm x 300 mm).
  - The column is first eluted with 2.4 L of water to remove highly polar impurities.
  - The steviol glycosides are then eluted with 2.4 L of methanol.
  - The methanol eluate, containing the crude mixture of steviol glycosides, is concentrated under reduced pressure to yield a dry powder.

# Isolation of Rebaudioside O by Preparative High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the preparative isolation of minor steviol glycosides, including **Rebaudioside O**, based on methods described for similar compounds.

- Instrumentation:
  - Preparative HPLC system with a UV detector
  - Preparative HPLC column (e.g., Amide-80, HILIC, or C18)
- Mobile Phase:
  - A gradient of acetonitrile and water is typically used. For an Amide-80 column, a linear gradient of water in acetonitrile is effective.



#### • Procedure:

- The crude steviol glycoside extract is dissolved in the initial mobile phase composition.
- The solution is filtered through a 0.45 μm filter.
- The sample is injected onto the preparative HPLC column.
- A linear gradient is run to separate the individual steviol glycosides. For example, using an Amide-80 column, a gradient from 80% to 60% acetonitrile in water over 60 minutes can be employed.
- Fractions are collected based on the UV chromatogram at 210 nm.
- The fractions corresponding to the peak of Rebaudioside O are pooled.
- The pooled fractions are concentrated under reduced pressure to obtain purified
   Rebaudioside O.

# Analytical Quantification of Rebaudioside O by HPLC

This protocol is based on the analytical method used in the discovery of **Rebaudioside O**.[3]

- Instrumentation:
  - Analytical HPLC system with a UV detector
  - Amide-80 column (e.g., 4.6 x 250 mm)
- Mobile Phase:
  - A linear gradient of water in acetonitrile.
- Procedure:
  - A standard solution of purified **Rebaudioside O** is prepared in the mobile phase.
  - The sample containing **Rebaudioside O** is dissolved in the mobile phase and filtered.

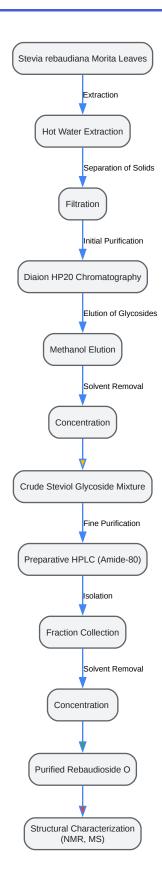


- $\circ$  10 µL of the sample solution is injected into the HPLC system.
- Elution is performed with a linear gradient of water in acetonitrile at a flow rate of 0.8 mL/min over 60 minutes at 40°C.
- Detection is carried out at 210 nm.
- The concentration of **Rebaudioside O** is determined by comparing the peak area with that
  of the standard.

# Workflow for Discovery and Isolation of Rebaudioside O

The following diagram illustrates the general workflow from the plant material to the purified compound.





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Fig. 2: General workflow for the isolation of **Rebaudioside O**.



## Conclusion

The discovery of **Rebaudioside O** in Stevia rebaudiana Morita has expanded the known portfolio of natural, non-caloric sweeteners. As a minor steviol glycoside, its isolation presents challenges that can be overcome with a combination of initial solid-phase extraction and subsequent preparative high-performance liquid chromatography. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the exploration and utilization of **Rebaudioside O** and other minor steviol glycosides. Further research into the sensory properties and potential biological activities of this compound is warranted to fully understand its potential applications in the food, beverage, and pharmaceutical industries.

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